molecular formula C18H26I3N3O9 B092086 Meglumine diatrizoate CAS No. 131-49-7

Meglumine diatrizoate

Cat. No.: B092086
CAS No.: 131-49-7
M. Wt: 809.1 g/mol
InChI Key: MIKKOBKEXMRYFQ-WZTVWXICSA-N
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Mechanism of Action

Target of Action

Diatrizoate meglumine is a water-soluble, iodinated, radiopaque x-ray contrast medium . The primary targets of this compound are the body tissues that need to be visualized during radiographic procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .

Mode of Action

Diatrizoate meglumine works by blocking x-rays. As an iodine-containing X-ray contrast agent, it is particularly electron-dense and effectively scatters or stops X-rays . When given, it localizes or builds up in certain areas of the body, allowing the x-rays to create a “picture” of the area . The areas of the body in which the radiopaque agent localizes will appear white on the x-ray film . This creates the needed distinction, or contrast, between one organ and other tissues .

Pharmacokinetics

Following intravenous injection, the radiopaque diagnostic agents are immediately diluted in the circulating plasma . Equilibrium is reached with the extracellular compartment at about 10 minutes . The pharmacokinetics of the intravenously administered radiopaque contrast media are usually best described by a two-compartment model with a rapid alpha phase for drug distribution and a slow beta phase for drug elimination . In patients with normal renal function, the alpha and beta half-lives were respectively 30 minutes and 120 minutes for diatrizoate .

Result of Action

The primary result of diatrizoate meglumine’s action is the creation of contrast in radiographic images, which helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action of diatrizoate meglumine can be influenced by various environmental factors. For instance, because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, thus causing dehydration in people with already small plasma volume such as infants .

Biochemical Analysis

Biochemical Properties

Diatrizoate Meglumine is a small molecule that contains iodine, which blocks x-rays This property allows it to be used as a contrast agent in various imaging techniques

Cellular Effects

The cellular effects of Diatrizoate Meglumine are primarily related to its role as a contrast agent. It is known to exert a mild laxative effect due to its high osmolarity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is not well studied.

Molecular Mechanism

The molecular mechanism of action of Diatrizoate Meglumine is primarily related to its iodine content. Iodine atoms in the compound block x-rays, allowing it to serve as a contrast medium in radiographic procedures

Dosage Effects in Animal Models

In a study using a zebrafish model for opioid-induced constipation, Diatrizoate Meglumine was found to be effective in promoting bowel movements

Transport and Distribution

Diatrizoate Meglumine is sparingly absorbed from the intact gastrointestinal tract, which allows for gastrointestinal opacification and delineation after oral or rectal administration

Preparation Methods

Synthetic Routes and Reaction Conditions: Diatrizoate meglumine is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The process typically involves the following steps:

Industrial Production Methods: Industrial production of diatrizoate meglumine involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The reaction conditions typically include:

Chemical Reactions Analysis

Types of Reactions: Diatrizoate meglumine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products:

Comparison with Similar Compounds

Comparison:

Diatrizoate meglumine remains a widely used contrast agent due to its effectiveness in enhancing the visibility of internal structures in X-ray imaging. Its unique properties and applications make it a valuable tool in medical diagnostics and research.

Properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKKOBKEXMRYFQ-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897171
Record name Diatrizoate meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-49-7
Record name Meglumine diatrizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-49-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diatrizoate meglumine [USP]
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Record name Diatrizoate meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meglumine diatrizoate
Source European Chemicals Agency (ECHA)
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Record name DIATRIZOATE MEGLUMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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